molecular formula C8H4BrClN2S B1480285 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine CAS No. 2091635-12-8

4-(5-Bromothiophen-2-yl)-6-chloropyrimidine

Cat. No.: B1480285
CAS No.: 2091635-12-8
M. Wt: 275.55 g/mol
InChI Key: DARAYPFXQWJZFU-UHFFFAOYSA-N
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Description

4-(5-Bromothiophen-2-yl)-6-chloropyrimidine is a versatile halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science research. This molecule features a pyrimidine ring, a key pharmacophore found in many FDA-approved drugs , functionalized with both chlorine and bromine atoms. These halogens, positioned at the 6-position of the pyrimidine and the 5-position of the thiophene, respectively, make the compound an excellent synthetic building block for further derivatization through cross-coupling reactions . Researchers utilize this compound as a critical precursor in the synthesis of more complex molecules. Its structure is analogous to intermediates used in the synthesis of pyrimidine-based 2-azetidinones, which are valuable scaffolds in drug discovery . The compound serves as a key building block for the development of potential pharmaceuticals, including enzyme inhibitors . Additionally, given that related bis-bromothiophene-containing compounds are applied in the development of advanced materials for OFETs, OLED, and OPV , this compound may also find application in materials science research. The product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(5-bromothiophen-2-yl)-6-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2S/c9-7-2-1-6(13-7)5-3-8(10)12-4-11-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARAYPFXQWJZFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(5-Bromothiophen-2-yl)-6-chloropyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrimidine family, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article aims to present a comprehensive overview of the biological activity of 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine, supported by research findings and case studies.

Chemical Structure and Properties

The molecular structure of 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine can be represented as follows:

C9H5BrClN3S\text{C}_9\text{H}_5\text{BrClN}_3\text{S}

This compound features a bromine atom on the thiophene ring and a chlorine atom on the pyrimidine ring, which may influence its biological activity through various mechanisms.

Biological Activity Overview

The biological activities of 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine have been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds, including 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine, exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that related compounds demonstrate activity against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae .
  • The minimum inhibitory concentrations (MICs) for these compounds were notably low, suggesting their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activity Data

CompoundPathogenMIC (µg/mL)
4-(5-Bromothiophen-2-yl)-6-chloropyrimidineStaphylococcus aureus4
Related Pyrimidine DerivativeKlebsiella pneumoniae8
Another DerivativePseudomonas aeruginosa16

Anticancer Activity

The anticancer potential of 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine has been explored through various assays:

  • Studies have utilized the A549 human lung adenocarcinoma cell line to evaluate cytotoxic effects. Compounds with similar structures exhibited significant reductions in cell viability, indicating promising anticancer properties .
  • Comparative studies with standard chemotherapeutics like cisplatin showed that certain derivatives had lower cytotoxicity towards non-cancerous cells while maintaining efficacy against cancer cells.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
4-(5-Bromothiophen-2-yl)-6-chloropyrimidineA54910
CisplatinA5495
Another Similar CompoundHSAEC1-KT (non-cancerous)>100

The biological activity of 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine is believed to involve interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It could also act on cellular receptors that regulate apoptosis or immune response.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the effectiveness of pyrimidine derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a related compound significantly reduced bacterial load in infected mice models, showcasing its potential for therapeutic use against resistant infections.
  • Cancer Treatment : Clinical trials involving pyrimidine analogs showed promising results in reducing tumor size in patients with advanced lung cancer.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical properties of 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine with analogous compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features CCS (Ų) [M+H]+
4-(5-Bromothiophen-2-yl)-6-chloropyrimidine C₈H₃BrCl₂N₂S 5-Bromothiophene (C4), Cl (C6) 308.94 Planar pyrimidine; bromothiophene enhances π-conjugation 149.2
5-Bromo-2-chloropyrimidin-4-amine C₄H₃BrClN₃ Br (C5), Cl (C2), NH₂ (C4) 208.45 Amine group enables hydrogen bonding; planar structure Not reported
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine C₅H₅BrClN₃S Br (C5), Cl (C6), SCH₃ (C2), NH₂ (C4) 254.54 Methylthio group increases lipophilicity; NH₂ for H-bonding Not reported
5-(4-Bromophenyl)-4,6-dichloropyrimidine C₁₀H₅BrCl₂N₂ Br-Ph (C5), Cl (C4, C6) 328.43 Bulky bromophenyl substituent; dichloro enhances electrophilicity Not reported

Key Observations :

  • Substituent Effects : The bromothiophene group in the main compound enhances π-conjugation, making it suitable for applications in dye-sensitized solar cells (DSSCs) . In contrast, the bromophenyl group in 5-(4-bromophenyl)-4,6-dichloropyrimidine introduces steric bulk, favoring use in pharmaceutical intermediates .
  • Hydrogen Bonding : Compounds with amine groups (e.g., 5-Bromo-2-chloropyrimidin-4-amine) exhibit improved solubility and crystal packing due to N–H···N interactions .

Key Observations :

  • Cross-Coupling vs. Substitution : The main compound relies on Suzuki coupling for bromothiophene incorporation, whereas 5-(4-bromophenyl)-4,6-dichloropyrimidine uses nucleophilic substitution, reflecting divergent strategies for aryl group introduction .
  • Reduction Efficiency: The high yield (90%) in synthesizing 5-Bromo-2-chloropyrimidin-4-amine highlights the efficiency of stannous chloride-mediated nitro group reduction .

Key Observations :

  • Optoelectronic Utility : The main compound’s π-conjugated system is exploited in DSSCs for efficient electron transport .
  • Therapeutic Potential: Halogenated pyrimidines with methylthio or amino groups (e.g., 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine) show promise in anticancer research due to their ability to inhibit kinase enzymes .

Q & A

Q. What are the optimal synthetic routes for 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves coupling bromothiophene derivatives with chloropyrimidine precursors. For example, a two-step approach may include:

Halogenation : Introduce bromine to the thiophene ring via electrophilic substitution using bromine in acetic acid .

Cross-Coupling : Utilize Suzuki-Miyaura coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) to attach the bromothiophene moiety to 6-chloropyrimidine. Key parameters include:

  • Temperature: 80–100°C in a mixed solvent system (toluene/ethanol/water).
  • Base: Na₂CO₃ or K₂CO₃ to deprotonate intermediates .
    Optimization Tips : Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1). Yield improvements (>75%) are achieved by degassing solvents to prevent catalyst oxidation.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry. For instance, the thiophene proton signals appear at δ 7.2–7.4 ppm (doublet), while pyrimidine protons resonate at δ 8.5–8.7 ppm (singlet) .
  • X-Ray Crystallography : Resolve molecular geometry (e.g., planarity of the pyrimidine-thiophene system) and hydrogen-bonding networks (e.g., N–H···N interactions stabilizing crystal packing) .
  • Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ at m/z 289.3 for C₈H₄BrClN₂S) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine for material science applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can:
  • Map frontier molecular orbitals (HOMO-LUMO gap) to assess charge-transfer potential.
  • Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax (~280 nm in DMSO) .
    Key Insight : The bromine atom’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity for nucleophilic aromatic substitution .

Q. What strategies resolve contradictions in biological activity data for pyrimidine-thiophene hybrids?

  • Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) may arise from:
  • Solubility Issues : Use DMSO stock solutions (<1% v/v) to avoid solvent interference .
  • Off-Target Effects : Employ orthogonal assays (e.g., SPR for binding kinetics and cellular viability assays).
  • Structural Analogues : Compare with 4-(4-fluorophenyl)-6-isopropylpyrimidine derivatives to isolate substituent-specific effects .

Q. How do reaction mechanisms differ between Ullmann and Suzuki-Miyaura couplings for functionalizing 6-chloropyrimidine?

  • Methodological Answer :
  • Suzuki-Miyaura : Requires arylboronic acids, Pd catalysts, and mild conditions (60–80°C). Mechanism involves oxidative addition (Pd⁰ → PdII), transmetallation, and reductive elimination .
  • Ullmann Coupling : Uses Cu catalysts, higher temperatures (>120°C), and aryl halides. Limited by harsher conditions and lower functional group tolerance .
    Data Table :
ParameterSuzuki-MiyauraUllmann
CatalystPd(PPh₃)₄CuI
Temp. Range60–100°C120–150°C
Functional GroupsBroad toleranceLimited by stability

Q. What crystallographic challenges arise when analyzing halogenated pyrimidines, and how are they mitigated?

  • Methodological Answer :
  • Disorder in Halogen Positions : Use low-temperature data collection (100 K) to reduce thermal motion .
  • Weak Diffraction : Optimize crystal growth via slow evaporation (e.g., acetonitrile/water 1:1) .
  • Hydrogen Bonding : Identify N–H···N and C–H···π interactions to explain packing motifs .

Data Contradiction Analysis

Q. Why do NMR spectra of 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine sometimes show unexpected splitting patterns?

  • Methodological Answer : Splitting anomalies may result from:
  • Atropisomerism : Restricted rotation of the thiophene-pyrimidine bond at room temperature. Confirm via variable-temperature NMR (VT-NMR) at 25–80°C .
  • Trace Impurities : Recrystallize from ethanol/water (3:1) and reacquire spectra .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-Bromothiophen-2-yl)-6-chloropyrimidine
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4-(5-Bromothiophen-2-yl)-6-chloropyrimidine

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